Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Catalog No.
S690505
CAS No.
655225-01-7
M.F
C11H21BrN2O2
M. Wt
293.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylat...

CAS Number

655225-01-7

Product Name

Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

IUPAC Name

tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Molecular Formula

C11H21BrN2O2

Molecular Weight

293.2 g/mol

InChI

InChI=1S/C11H21BrN2O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9H2,1-3H3

InChI Key

IWSFZKCIZFXAFT-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCBr

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCBr

Use as an Intermediate in Organic Synthesis

Use in the Synthesis of Bioactive Molecules

Use in X-ray Diffraction Studies

Use in Biological Evaluation

Use in the Synthesis of Piperazine Derivatives

Use in the Synthesis of Novel Organic Compounds

Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C₁₁H₂₁BrN₂O₂ and a molecular weight of approximately 293.20 g/mol. It features a piperazine ring substituted with a tert-butyl group and a bromoethyl moiety, making it an interesting candidate for various

  • Nucleophilic Substitution: The bromoethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Dehydrohalogenation: Under specific conditions, the compound may lose hydrogen bromide to form alkenes.
  • Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

These reactions highlight its versatility in organic synthesis, particularly in the development of more complex molecules.

Preliminary studies suggest that tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate exhibits biological activity that may include:

  • Antimicrobial Properties: The compound has shown potential in inhibiting the growth of certain bacterial strains.
  • Cytotoxicity: It may possess cytotoxic effects against various cancer cell lines, making it a candidate for further pharmacological investigations .

Several synthetic routes can be employed to produce tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate:

  • Starting from Piperazine: Piperazine can be reacted with tert-butyl chloroformate to form the corresponding carbamate. Subsequent bromination using bromoethane yields the desired compound.
  • Direct Alkylation: A direct alkylation method involving the reaction of piperazine with 2-bromoethyl acetate followed by deprotection can also be utilized.

These methods allow for the efficient synthesis of this compound while maintaining good yields and purity.

Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate has potential applications in various fields:

  • Pharmaceuticals: Its biological activity suggests possible uses in drug development, particularly as an antimicrobial or anticancer agent.
  • Chemical Research: The compound serves as an intermediate in organic synthesis, facilitating the creation of more complex structures.
  • Biotechnology: It may be utilized in biochemical assays or as a reagent in cell culture applications due to its buffering capacity .

Interaction studies are essential for understanding how tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate interacts with biological systems. Preliminary research indicates:

  • Protein Binding: Investigations into its binding affinity with various proteins could provide insights into its mechanism of action.
  • Cellular Uptake: Studies on how this compound is absorbed by cells can inform its potential therapeutic applications.

Further research is required to elucidate these interactions comprehensively.

Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameSimilarity Index
Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate0.90
Tert-butyl 3-bromoazetidine-1-carboxylate0.82
Tert-butyl (1-bromopropan-2-yl)carbamate0.78
Tert-butyl 3-bromopyrrolidine-1-carboxylate0.77
Tert-butyl piperazine-1-carboxylate0.89

These compounds exhibit varying degrees of similarity in structure and may share biological activities or synthetic pathways. Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate is unique due to its specific bromoethyl substitution, which may influence its reactivity and biological properties compared to others listed.

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Dates

Last modified: 08-15-2023

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